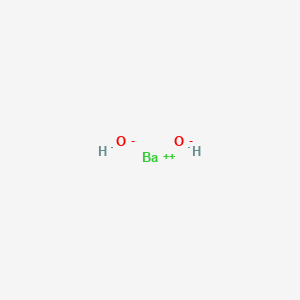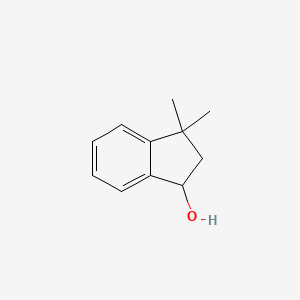
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is a chemical compound with a complex structure, characterized by the presence of a chloro and nitro group on a phenyl ring, and a dimethyl-oxopentanamide moiety
準備方法
The synthesis of N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the nitration of 2-chlorophenyl compounds, followed by the introduction of the dimethyl-oxopentanamide group through amide bond formation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反応の分析
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, benefiting various industrial processes.
作用機序
The mechanism of action of N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can be compared with similar compounds such as:
N-(2-chloro-5-nitrophenyl)-4-nitrobenzamide: This compound has a similar structure but with a nitrobenzamide group, leading to different chemical and biological properties.
2-chloro-5-nitrophenyl isocyanate: This compound contains an isocyanate group, which makes it highly reactive and useful in different chemical reactions
特性
CAS番号 |
63163-96-2 |
|---|---|
分子式 |
C13H15ClN2O4 |
分子量 |
298.72 g/mol |
IUPAC名 |
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-10-6-8(16(19)20)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,15,18) |
InChIキー |
HJVPUVSOKRKPPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8815627.png)




![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
